molecular formula C13H18BF2NO3 B1403006 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1402238-41-8

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1403006
M. Wt: 285.1 g/mol
InChI Key: CGXTYEIJOSAEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H18BF2NO3 and its molecular weight is 285.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Conformational Analysis

  • The compound's synthesis and structural characterization have been explored through techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. Molecular structures are further validated using density functional theory (DFT), revealing insights into the compound’s physicochemical properties (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

  • DFT has been utilized to study the molecular electrostatic potential and frontier molecular orbitals of compounds containing 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This research aids in understanding the electronic properties and reactivity of these molecules (Huang et al., 2021).

Comparative Chemical Reactivity and Stability

  • Comparative studies of similar compounds reveal structural differences impacting their chemical reactivity and stability. This includes the orientation of the dioxaborolane ring and bond angles in the BO2 group, crucial for chemical applications (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Vibrational Properties

  • The synthesis of related compounds and their vibrational properties have been studied, providing insights into their structural characteristics and potential applications in various fields, including materials science (Wu et al., 2021).

Application in Fluoride Shuttle Batteries

  • Certain boron-based compounds, including derivatives of 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been evaluated as electrolyte additives in fluoride shuttle batteries. Their structural properties significantly influence the battery performance (Kucuk & Abe, 2020).

properties

IUPAC Name

2-(difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF2NO3/c1-8-6-9(7-10(17-8)18-11(15)16)14-19-12(2,3)13(4,5)20-14/h6-7,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXTYEIJOSAEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128569
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1402238-41-8
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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